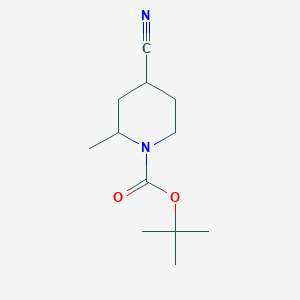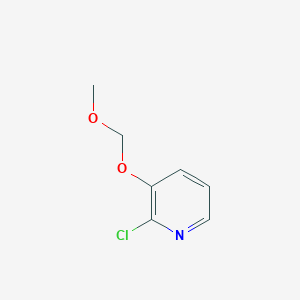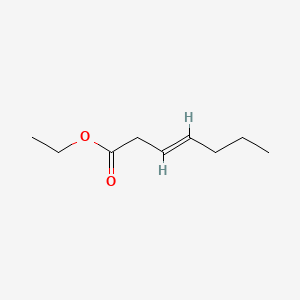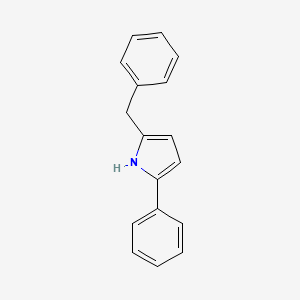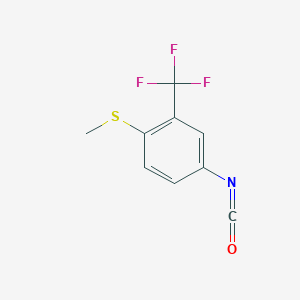![molecular formula C14H21ClN2O2S B6327670 tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate CAS No. 650579-82-1](/img/structure/B6327670.png)
tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Intermediate Role
- Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it plays a crucial role in the synthesis of crizotinib, an anticancer drug, by acting as an intermediate in the creation of complex molecular structures (Kong et al., 2016).
- Structural Characterization : Studies have been conducted to confirm the structural integrity of similar compounds through methods like MS and 1H NMR spectrum analysis, demonstrating their potential in chemical synthesis and pharmaceutical applications (Richter et al., 2009).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Research has been done to evaluate the antibacterial and anthelmintic (anti-parasitic) activities of similar compounds. For instance, studies have shown that some of these compounds exhibit moderate anthelmintic and poor antibacterial activities, suggesting potential applications in the treatment of parasitic infections (Sanjeevarayappa et al., 2015).
Application in Cancer Therapeutics
- Small Molecule Anticancer Drugs : This compound has been identified as a key intermediate in the synthesis of small molecule anticancer drugs. The development of new anticancer drugs often involves the creation of complex molecular structures where such intermediates play a crucial role (Zhang et al., 2018).
Synthesis Methodology
- Efficient Synthesis Techniques : Research has been directed towards developing efficient and practical synthesis methods for related compounds, which are useful intermediates for the synthesis of various pharmacologically active substances. This includes the development of methods that are applicable for large-scale operations (Jona et al., 2009).
Crystal Structure Analysis
- X-ray Diffraction Studies : Studies involving X-ray diffraction have been used to determine the crystal structures of similar compounds, providing insights into their molecular arrangement and potential applications in various fields (Didierjean et al., 2004).
properties
IUPAC Name |
tert-butyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-14(2,3)19-13(18)17-6-4-10(5-7-17)12-16-11(8-15)9-20-12/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISDRMFIITXOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



